molecular formula C21H31NO8 B1666999 Alprenolol glucuronide CAS No. 54587-50-7

Alprenolol glucuronide

Cat. No. B1666999
CAS RN: 54587-50-7
M. Wt: 425.5 g/mol
InChI Key: BALXTVIXZJOBOI-ZURLMRQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alprenolol glucuronide is the glucoronide salt of Aprenolol --- a beta blocker.

Scientific Research Applications

Alprenolol in Cardiac Arrhythmias

Alprenolol, a beta-receptor blocking agent, has been studied for its use in treating arrhythmias in acute coronary patients. However, it is not recommended for this purpose due to its beta-receptor stimulating effect, which does not sufficiently compensate for the drawbacks of beta-blockade in this drug (Kreus, Salokannel, Isomäki, & Waris, 2009).

Alprenolol's Interaction with HERG Channels

The non-selective beta blocker alprenolol, also a 5-HT receptor antagonist, was found to inhibit cloned cardiac human ether-a-go-go-related gene (HERG) channels. This inhibition is use-dependent and contributes to the prolongation of the QT interval (Lee, Lee, & Choi, 2010).

Alprenolol for Local Drug Delivery

Research has explored the use of alprenolol conjugated to implantable polymer-aescin matrices for localized drug delivery. This approach aims to sustain the release of alprenolol for heart disease treatment while minimizing side effects (Olędzka, Pachowska, Sobczak, Lis-Cieplak, Nałęcz-Jawecki, Zgadzaj, & Kołodziejski, 2015).

Alprenolol's Influence on the Central Nervous System

Studies on alprenolol's influence on the central nervous system in rats show that it mainly decreases endogenous amines in different brain areas and affects behavior when combined with amphetamine (Herman, Kmieciak-Kołada, Drybański, Sokoła, Trzeciak, & Chruściel, 2004).

Alprenolol in Antihypertensive Therapy

Alprenolol has been studied as an antihypertensive agent. It was found to produce significant reductions in both systolic and diastolic blood pressure in a study involving patients with hypertension (Tibblin & Åblad, 2009).

Metabolic Studies on Alprenolol

Alprenolol's metabolism has been observed in liver microsomes, perfused liver, and conscious rats. Its bioavailability after oral administration was found to be low due to rapid metabolism and significant liver "first pass elimination" (Borg, Eklund, Skånberg, & Wallborg, 2009).

Alprenolol's Electrophoretic Behavior

The electrophoretic mobility of alprenolol has been studied in mixed solvent electrolyte systems, providing insights into its physicochemical properties (Jouyban, Khoubnasabjafari, Yeghanli, Grosse, & Clark, 2003).

properties

CAS RN

54587-50-7

Product Name

Alprenolol glucuronide

Molecular Formula

C21H31NO8

Molecular Weight

425.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H31NO8/c1-4-7-13-8-5-6-9-15(13)28-11-14(10-22-12(2)3)29-21-18(25)16(23)17(24)19(30-21)20(26)27/h4-6,8-9,12,14,16-19,21-25H,1,7,10-11H2,2-3H3,(H,26,27)/t14?,16-,17-,18+,19-,21+/m0/s1

InChI Key

BALXTVIXZJOBOI-ZURLMRQQSA-N

Isomeric SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alprenolol glucuronide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alprenolol glucuronide
Reactant of Route 2
Alprenolol glucuronide
Reactant of Route 3
Alprenolol glucuronide
Reactant of Route 4
Alprenolol glucuronide
Reactant of Route 5
Alprenolol glucuronide
Reactant of Route 6
Alprenolol glucuronide

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